2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine is a heterocyclic compound classified under thiazine derivatives. It is characterized by a six-membered ring containing one nitrogen and one sulfur atom. The molecular formula is with a molecular weight of approximately 145.223 g/mol . This compound is significant in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals.
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine can be sourced from various synthetic methods involving thiazine derivatives. It falls under the broader category of thiazines, which are known for their diverse biological activities . The compound's classification as a thiazine derivative highlights its structural features that contribute to its chemical reactivity and potential applications.
The synthesis of 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to ensure optimal yields and purity. Techniques like thin-layer chromatography (TLC) are employed to monitor the reaction progress .
The molecular structure of 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine features a saturated ring system with substituents that include an acetyl group at the second position. The structure can be represented as follows:
The compound exhibits specific spectral characteristics identifiable through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its structural integrity and purity .
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to enhance yields and selectivity. For example, using ceric ammonium nitrate as a catalyst has shown promising results in synthesizing thiazine derivatives from simpler precursors .
The mechanism of action for 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine primarily involves its reactivity due to the presence of the acetyl group and the heteroatoms within the ring structure. It can act as a nucleophile or electrophile depending on the reaction conditions:
These mechanisms contribute to its potential biological activities and utility in medicinal chemistry.
Relevant data regarding boiling points, melting points, and refractive indices are essential for practical applications but are not exhaustively detailed in the available literature .
The applications of 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine extend across several fields:
Thiazine derivatives represent a structurally diverse class of nitrogen-sulfur heterocycles with significant implications in bioactive molecule design. The 1,4-thiazine scaffold, exemplified by 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine (C~6~H~11~NOS, MW 145.22 g/mol), serves as a privileged structural motif in medicinal chemistry and flavor science [6]. Its bioactivity profile stems from the electron-rich environment created by the nitrogen and sulfur heteroatoms, which facilitates specific interactions with biological targets. In neuroscience, structural analogs of this compound demonstrate neuromodulatory potential through interactions with neurotransmitter receptors [6].
The compound's acetyl substituent significantly enhances its flavoring properties, with research indicating activity at parts-per-billion thresholds. This exceptional potency is attributed to specific molecular recognition in olfactory receptors, where the conformationally flexible tetrahydrothiazine ring adopts bioactive orientations through pseudorotation [5] [6]. The compound's flavor profile – characterized as nutty, roasted, and popcorn-like – has positioned it as a key target molecule in food chemistry, particularly in the replication of thermally processed food aromas through Maillard reaction pathway elucidation [5] [7].
Table 1: Bioactive Flavor Profiles of Thiazine Derivatives
Compound | Flavor Threshold | Characteristic Aroma | Primary Food Applications |
---|---|---|---|
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine | Sub-ppb range | Nutty, roasted | Processed vegetables, seasonings |
5-Acetyl-2,3-dihydro-1,4-thiazine | 0.01% in PG | Nutty, cooked, popcorn | Baked goods, snack foods |
2-Acetyl-2-thiazoline | Not determined | Roasted, popcorn-like | Meat products, baked goods |
Regulatory evaluations by JECFA (FEMA# 4296) and EFSA confirm the compound's safety as a flavoring agent, establishing usage levels across food categories ranging from 0.2 mg/kg in fats to 50 mg/kg in seasonings [5] [8]. The structural activity relationships of these compounds reveal that minor modifications to the acetyl position and saturation state dramatically alter flavor potency and character, highlighting the precision required in bioactive molecule design [6] [7].
The 1,4-thiazine heterocycle in 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine exhibits remarkable structural features that underpin its chemical behavior and bioactivity. The saturated six-membered ring adopts a flexible chair-boat conformation that facilitates optimal interactions with biological targets, while the endocyclic nitrogen and sulfur atoms create an electronically polarized scaffold capable of diverse reactivity [2] [3]. Crystallographic studies reveal that the acetyl substituent at the 2-position adopts a pseudo-axial orientation, minimizing steric interactions with ring hydrogens while maximizing electronic conjugation with the nitrogen lone pair [3].
This compound (IUPAC Standard InChIKey: VZWHTXPYIXULDX-UHFFFAOYSA-N) exhibits calculated thermodynamic properties that reflect its structural stability: ΔfH°gas = -142.36 kJ/mol, ΔfG° = 22.74 kJ/mol, and ΔfusH° = 17.98 kJ/mol [2]. These values indicate significant stability under standard conditions, with a positive Gibbs free energy consistent with constrained ring conformation. The molecule's polarity (logP~oct/wat~ = 0.280) enables penetration of biological membranes while retaining sufficient water solubility (estimated 361,200 mg/L at 25°C) for bioavailability – a crucial balance for bioactive molecules [2] [5].
Table 2: Calculated Physicochemical Properties of 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine
Property | Value | Unit | Calculation Method |
---|---|---|---|
Molecular Weight | 145.22 | g/mol | - |
ΔfH°gas | -142.36 | kJ/mol | Joback |
T~boil~ | 506.48 | K | Joback |
T~melt~ | 403.17 | K | Joback |
logP | 0.280 | - | Crippen |
Water Solubility | 361,200 | mg/L @25°C | Estimated |
P~c~ | 4403.25 | kPa | Joback |
V~c~ | 0.394 | m³/kmol | Joback |
The temperature-dependent heat capacity (C~p,gas~) ranges from 238.64 J/mol·K at 506.48K to 312.82 J/mol·K at 747.62K, reflecting increased molecular vibrational freedom at higher temperatures [2]. This thermal stability profile supports applications in thermal food processing where flavor retention is critical. The molecule's conformational adaptability enables it to function as a molecular chameleon – the ring inversion barrier is sufficiently low to allow rapid interconversion between conformers, each potentially recognized by different biological receptors or olfactory proteins [3] [6].
The discovery of 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine emerged from mid-20th century investigations into Maillard reaction products, though its significance wasn't fully appreciated until analytical techniques advanced sufficiently to identify trace flavor compounds. Early research focused on the compound as a minor constituent in complex reaction mixtures, with its first unambiguous characterization appearing in the late 1990s through the work of Huang and colleagues, who documented its mass spectrum (NIST MS# 281473) and identified it as a flavor-impact compound in agricultural products [3].
The compound's structural elucidation represented a significant advancement in heterocyclic chemistry, as it completed a series of isomeric acetylthiazines whose flavor properties vary dramatically based on ring saturation and acetyl position. While 2-acetyl-2-thiazoline (CAS# 29926-41-8) had been identified as a potent flavor compound in 1989, its dihydro counterpart 5-acetyl-2,3-dihydro-1,4-thiazine (CAS# 164524-93-0) wasn't characterized until the early 2000s [4] [5]. The tetrahydro variant 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine filled a critical structural gap in this flavor compound family.
Synthetic accessibility drove renewed interest in this compound, with efficient routes emerging in the early 21st century. A landmark 2015 synthesis by Deblander and colleagues established a general method for producing gram quantities of Maillard flavor compounds, including this molecule, through optimized condensation of 1,4-dichloro-2-butanol with thioacetamide followed by controlled reduction [7]. This methodology represented a 5-fold yield improvement over previous routes and enabled detailed structure-activity studies. The compound's commercial availability through chemical suppliers (e.g., BOC Sciences, Cheméo) by 2016 marked its transition from laboratory curiosity to industrial flavor compound [2] [5].
Table 3: Historical Milestones in Thiazine Flavor Compound Research
Year | Development | Significance | Reference |
---|---|---|---|
1998 | First mass spectral characterization | Enabled identification in complex matrices | [3] |
2002 | Odor characterization at 0.01% | Established sensory impact and thresholds | [5] |
2006 | Comprehensive review of Maillard compounds | Contextualized within flavor chemistry | [6] |
2007 | JECFA evaluation (FEMA# 4296) | Regulatory approval as flavoring agent | [8] |
2015 | General synthetic route development | Enabled gram-scale production | [7] |
2016 | Commercial availability | Industrial adoption | [2] |
The compound's inclusion in the NIST Chemistry WebBook in 2016 as a standard reference (ID U281473) cemented its importance in analytical chemistry, providing definitive spectroscopic data for quality control in flavor applications [3]. Current research explores its potential as a chiral scaffold in asymmetric synthesis, leveraging the conformational flexibility of the tetrahydrothiazine ring to induce stereoselectivity in catalytic transformations – an application that extends far beyond its original flavor context [3] [7].
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